molecular formula C19H23ClN2O2S B11504486 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B11504486
M. Wt: 378.9 g/mol
InChI Key: NFGIHVAXQWRKNF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3,4-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Nucleophilic Substitution: The piperazine ring is first substituted with a 3-chloro-4-methylphenyl group using a nucleophilic substitution reaction. This can be achieved by reacting piperazine with 3-chloro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    4-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Lacks the 3-chloro-4-methylphenyl group, affecting its overall reactivity and applications.

This detailed overview provides a comprehensive understanding of 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O2S/c1-14-5-7-18(12-16(14)3)25(23,24)22-10-8-21(9-11-22)17-6-4-15(2)19(20)13-17/h4-7,12-13H,8-11H2,1-3H3

InChI Key

NFGIHVAXQWRKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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